N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide
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Overview
Description
N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide typically involves a multi-step process. The starting materials include benzyl chloride, 3-chloro-4-methoxybenzenesulfonyl chloride, and 4-ethylpiperazine. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-chloro-5-sulfamoylanthranilic acid
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides
- Benzimidazole derivatives
Uniqueness
N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide is unique due to its specific structural features, such as the presence of the 4-ethylpiperazine moiety and the 4-methoxybenzenesulfonamide group. These structural elements contribute to its distinct biological activities and make it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H28ClN3O4S |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H28ClN3O4S/c1-3-24-11-13-25(14-12-24)22(27)17-26(16-18-7-5-4-6-8-18)31(28,29)19-9-10-21(30-2)20(23)15-19/h4-10,15H,3,11-14,16-17H2,1-2H3 |
InChI Key |
NVABWQMFTGWAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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